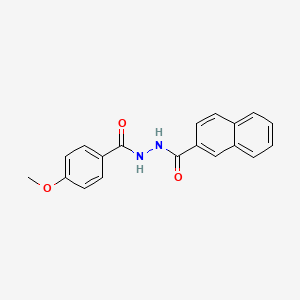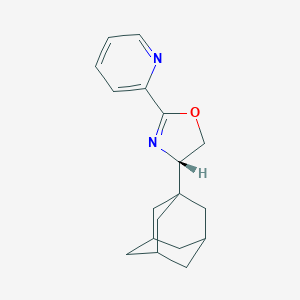
N'-(4-Methoxybenzoyl)-2-naphthohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Methoxybenzoyl)-2-naphthohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methoxybenzoyl)-2-naphthohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with 2-naphthohydrazide. The process can be summarized as follows:
Starting Materials: 4-Methoxybenzoyl chloride and 2-naphthohydrazide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or chloroform are commonly used.
Procedure: 4-Methoxybenzoyl chloride is added dropwise to a solution of 2-naphthohydrazide in the chosen solvent, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is typically purified by recrystallization or column chromatography to obtain N’-(4-Methoxybenzoyl)-2-naphthohydrazide in high purity.
Industrial Production Methods
Industrial production of N’-(4-Methoxybenzoyl)-2-naphthohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pressure control to ensure consistent reaction conditions.
Continuous Flow Systems: These systems allow for the continuous addition of reactants and removal of products, improving efficiency and yield.
Automated Purification: Industrial purification methods may include automated chromatography systems and crystallization units to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Methoxybenzoyl)-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthohydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-(4-Methoxybenzoyl)-2-naphthohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of N’-(4-Methoxybenzoyl)-2-naphthohydrazide involves its interaction with molecular targets such as enzymes and receptors. The methoxybenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the naphthohydrazide moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(4-Methoxybenzoyl)-2-hydroxybenzohydrazide: Similar structure but with a hydroxy group instead of a naphthyl group.
N’-(4-Methoxybenzoyl)-2-aminobenzohydrazide: Contains an amino group instead of a naphthyl group.
N’-(4-Methoxybenzoyl)-2-thiobenzohydrazide: Features a thiol group instead of a naphthyl group.
Uniqueness
N’-(4-Methoxybenzoyl)-2-naphthohydrazide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, potentially leading to unique biological activities and applications.
Eigenschaften
Molekularformel |
C19H16N2O3 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
N'-(4-methoxybenzoyl)naphthalene-2-carbohydrazide |
InChI |
InChI=1S/C19H16N2O3/c1-24-17-10-8-14(9-11-17)18(22)20-21-19(23)16-7-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
SHMSXBAHVASUIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)

![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)


![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)

![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)

![3-Methoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12838399.png)
![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)
